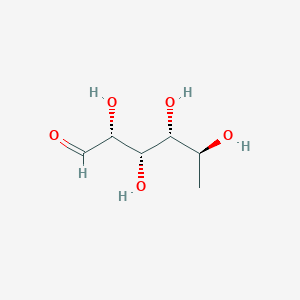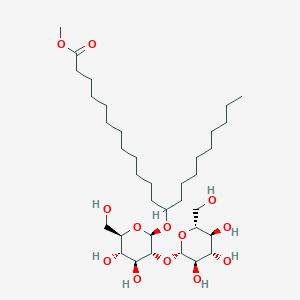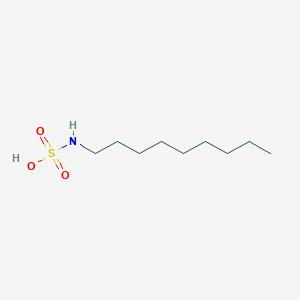
Nonylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a nonyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a nonylsulfamate.
Scientific Research Applications
Chemical Biology and Medicinal Chemistry Applications :
- Aryl fluorosulfates, related to Nonylsulfamic acid, are increasingly used in chemical biology and medicinal chemistry. These compounds engage with various amino acid residues in proteins, aiding in chemogenomic and chemoproteomic techniques. This is particularly promising for drug discovery and biomedical research (Jones, 2018).
Environmental Biodegradation Studies :
- Studies on the microbial degradation of polyfluoroalkyl chemicals, which include compounds related to Nonylsulfamic acid, are crucial. Understanding the environmental fate and effects of these chemicals, especially their degradation pathways and intermediates, is vital for assessing their environmental impact and for regulatory actions (Liu & Avendaño, 2013).
Green Chemistry Applications :
- Sulfamic acid, a compound related to Nonylsulfamic acid, has been used as a green catalyst in the Mannich reaction, a key chemical reaction in organic synthesis. This methodology offers advantages like high yield, mild conditions, and no environmental pollution (Zeng, Li, & Shao, 2009).
Water Treatment and Remediation :
- Heat-activated persulfate, a process related to the use of sulfamic acid derivatives, has been explored for treating water contamination by poly- and perfluoroalkyl substances. This method could be effective for in situ treatment of contaminated sites, despite some challenges (Bruton & Sedlak, 2017).
Advancements in Nanofiltration Membranes :
- Novel sulfonated thin-film composite nanofiltration membranes, which are related to the use of Nonylsulfamic acid, have been developed for dye treatment in water. These membranes exhibit improved water flux and efficient dye rejection, indicating their potential in water purification technologies (Liu et al., 2012).
Biotransformation Studies :
- Research on the biotransformation of perfluoroalkyl acid precursors, including those related to Nonylsulfamic acid, is essential for evaluating environmental contamination risks. This includes understanding their degradation pathways and the potential formation of shorter-chained perfluoroalkyl acids (Zhang et al., 2020).
Persulfate Activation for Environmental Degradation :
- Insights into the mechanism of persulfate activation, which involves compounds related to Nonylsulfamic acid, are important for understanding the degradation of environmental contaminants like nonylphenol. This research contributes to wastewater treatment technologies (Hussain et al., 2017).
properties
Product Name |
Nonylsulfamic acid |
|---|---|
Molecular Formula |
C9H21NO3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
nonylsulfamic acid |
InChI |
InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
InChI Key |
YOXPELHHBZBLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




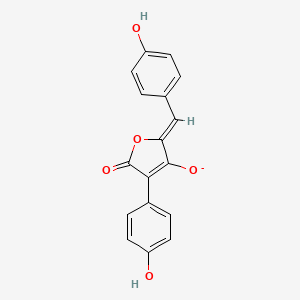
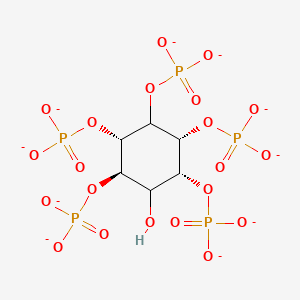
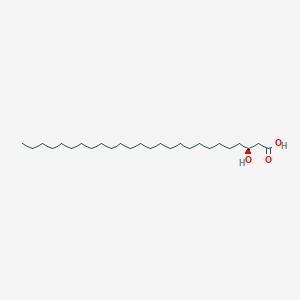
![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)

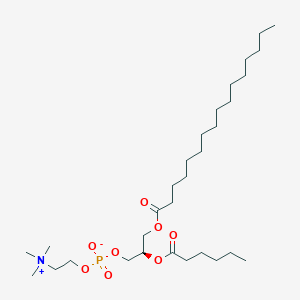
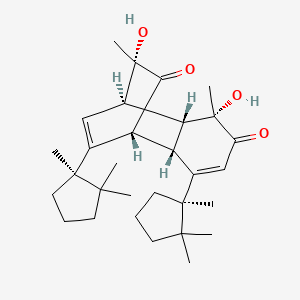
![10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1263690.png)

